molecular formula C21H22N2O2 B3037848 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 64097-71-8

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione

Cat. No.: B3037848
CAS No.: 64097-71-8
M. Wt: 334.4 g/mol
InChI Key: RVNZEXRADVVJJY-UHFFFAOYSA-N
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Description

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is a chemical compound offered for research purposes. It belongs to a class of 2,8-diazaspiro[4.5]decan-1-one derivatives that have been identified in scientific literature as a promising scaffold for the development of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a crucial regulator of necroptosis, a form of programmed cell death that has been implicated in the pathology of a range of human diseases, including ischemic injury, inflammatory diseases, and neurodegenerative conditions such as Alzheimer's disease, ALS, and MS . Inhibition of RIPK1 kinase activity presents a potential therapeutic strategy for these conditions, and research-grade compounds like this are vital tools for probing related biological pathways . The 2,8-diazaspiro[4.5]decane-1-one core structure is known to act as a type III allosteric inhibitor, binding to a unique hydrophobic pocket behind the ATP-binding site of the RIPK1 kinase domain . This binding mode can confer high kinase selectivity and potent inhibitory activity, making it a valuable chemotype for investigative pharmacology and hit-to-lead optimization campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-19-15-21(20(25)23(19)18-9-5-2-6-10-18)11-13-22(14-12-21)16-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZEXRADVVJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione typically involves the reaction of appropriate amines with cyclic anhydrides or diketones. One common method includes the condensation of benzylamine and phenylhydrazine with cyclic anhydrides under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione Benzyl (8), Phenyl (2) C₂₁H₂₁N₂O₂ 333.41
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Methyl (1), Phenyl (8) C₁₅H₁₇N₂O₂ 257.31
2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) Ethyl (2), Methyl (8) C₁₁H₁₈N₂O₂ 218.27
8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Benzyl (8), H (2) C₁₅H₁₈N₂O₂ 258.32
2-(4-Chlorophenyl)-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione 4-Chlorophenyl (2), Methyl (8) C₁₅H₁₇ClN₂O₂ 292.76

Key Observations :

  • Aromatic vs.
  • Positional Effects : Substitution at N-1 (e.g., 1-methyl derivative) requires protective strategies during synthesis, whereas N-2/N-8 substitutions are more straightforward .

Pharmacological Profiles

Spirodiones exhibit diverse biological activities depending on substituents:

Compound Biological Activity Receptor Affinity/Mechanism Key References
This compound Potential anticonvulsant/neurotropic 5-HT₁A/5-HT₂A affinity (inferred)
RS86 (2-Ethyl-8-methyl analog) Muscarinic agonist (M1 receptor) Reverses apomorphine-induced PPI deficits
8-(3,4-Difluorobenzyl) derivatives Antitumor activity (in vitro) Not specified
N-[(4-Arylpiperazin-1-yl)-alkyl] analogs Anticonvulsant 5-HT₁A/5-HT₂A affinity

Key Findings :

  • Cholinergic Effects : RS86’s ethyl-methyl substituents favor muscarinic receptor agonism, whereas bulkier aromatic groups in the target compound may shift selectivity toward serotonin receptors .

Physicochemical Properties

Property This compound 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione RS86 (2-Ethyl-8-methyl)
Melting Point (°C) Not reported 189 189 (HCl salt)
Boiling Point (°C) Not reported 446.5 Not reported
Solubility Low (lipophilic substituents) Moderate (hydrochloride salt available) High (polar substituents)
Plasma Protein Binding (LogP) ~1.58 ~1.23 ~0.9

Insights :

  • The target compound’s higher LogP compared to RS86 suggests improved membrane permeability but may reduce aqueous solubility .
  • Hydrochloride salt formulations (e.g., 8-benzyl-2-methyl analog) enhance solubility for in vivo applications .

Biological Activity

8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione is a spiro compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure and is primarily investigated for its interactions with specific biological targets, particularly in the context of cancer and inflammation.

  • Molecular Formula : C21H22N2O2
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 64097-71-8

The primary mechanism of action involves the inhibition of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, this compound affects the necroptosis pathway, leading to:

  • Suppression of necroptosis : This prevents cell death and reduces inflammation, which is critical in various pathological conditions such as cancer and neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, outperforming traditional chemotherapeutics such as bleomycin in some models . The spirocyclic structure is believed to enhance its interaction with protein binding sites, thus improving its efficacy.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against a range of bacterial strains. The compound's ability to disrupt cellular processes in microorganisms makes it a candidate for further exploration in antibiotic development .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells.
    • Findings : The compound demonstrated a dose-dependent increase in cytotoxicity and apoptosis induction compared to control groups .
  • Inflammation Model :
    • Objective : To assess the anti-inflammatory effects in murine models.
    • Results : Administration of the compound resulted in reduced markers of inflammation and cell death, correlating with its RIPK1 inhibition activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-Benzyl-2,8-diazaspiro[4.5]decaneLacks phenyl groupLower anticancer activity
2-Phenyl-2,8-diazaspiro[4.5]decaneLacks benzyl groupDifferent pharmacological profile

The presence of both benzyl and phenyl groups in this compound significantly influences its chemical reactivity and biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
Reactant of Route 2
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8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione

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